

In-Depth Technical Guide on the Biological Activity of SOP1812 (QN-302)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SOP1812

Cat. No.: B10854887

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Core Summary

SOP1812 (also known as QN-302) is a novel, asymmetrically tetra-substituted naphthalene diimide derivative with potent anti-tumor activity, particularly demonstrating significant efficacy against pancreatic cancer.^[1] Its primary mechanism of action involves the binding and stabilization of G-quadruplex (G4) structures in the promoter regions of various oncogenes. This stabilization impedes transcriptional processes, leading to the downregulation of key cancer-related signaling pathways and ultimately inducing cancer cell death.^[1] Preclinical studies have highlighted its nanomolar potency in a range of cancer cell lines and significant anti-tumor activity in in vivo models, including those resistant to standard chemotherapies like gemcitabine.

Quantitative Biological Data

The biological activity of **SOP1812** has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data available.

Table 1: In Vitro Anti-Proliferative Activity (GI₅₀)

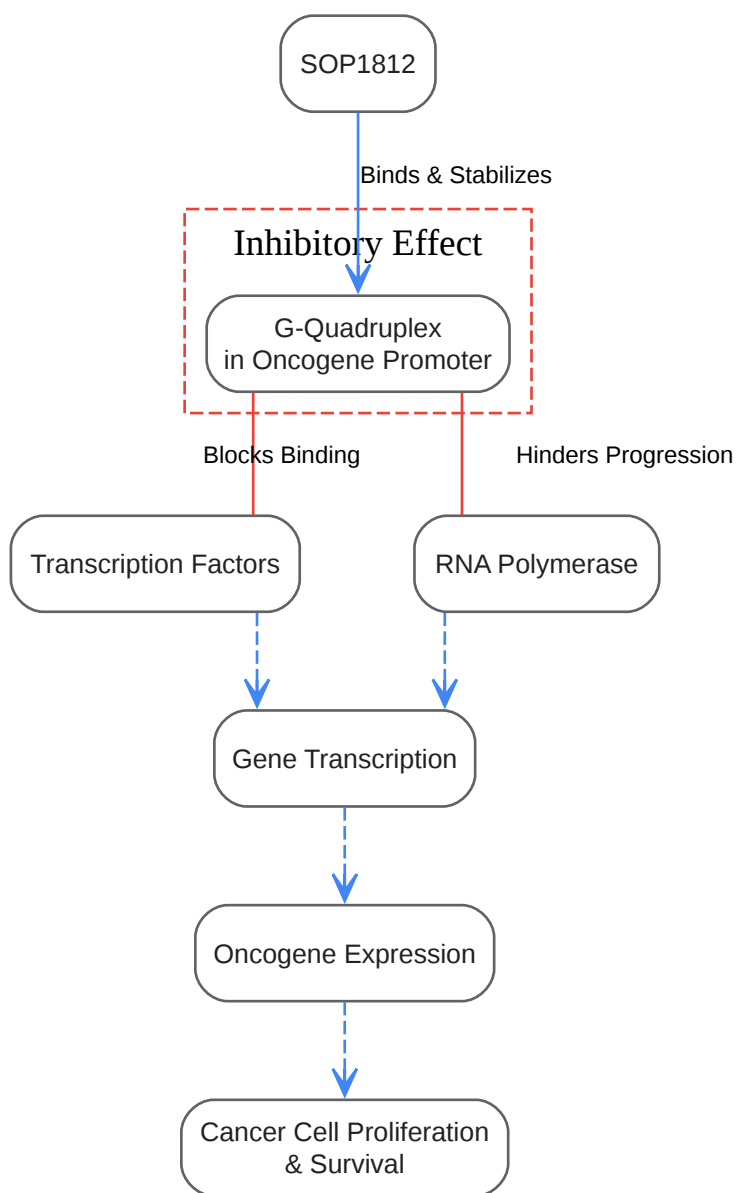
Cell Line	Cancer Type	GI ₅₀ (nM)	Reference
MIA PaCa-2	Pancreatic Ductal Adenocarcinoma	1.3	
PANC-1	Pancreatic Ductal Adenocarcinoma	1.4	
Capan-1	Pancreatic Ductal Adenocarcinoma	5.9	
BxPC-3	Pancreatic Ductal Adenocarcinoma	2.6	

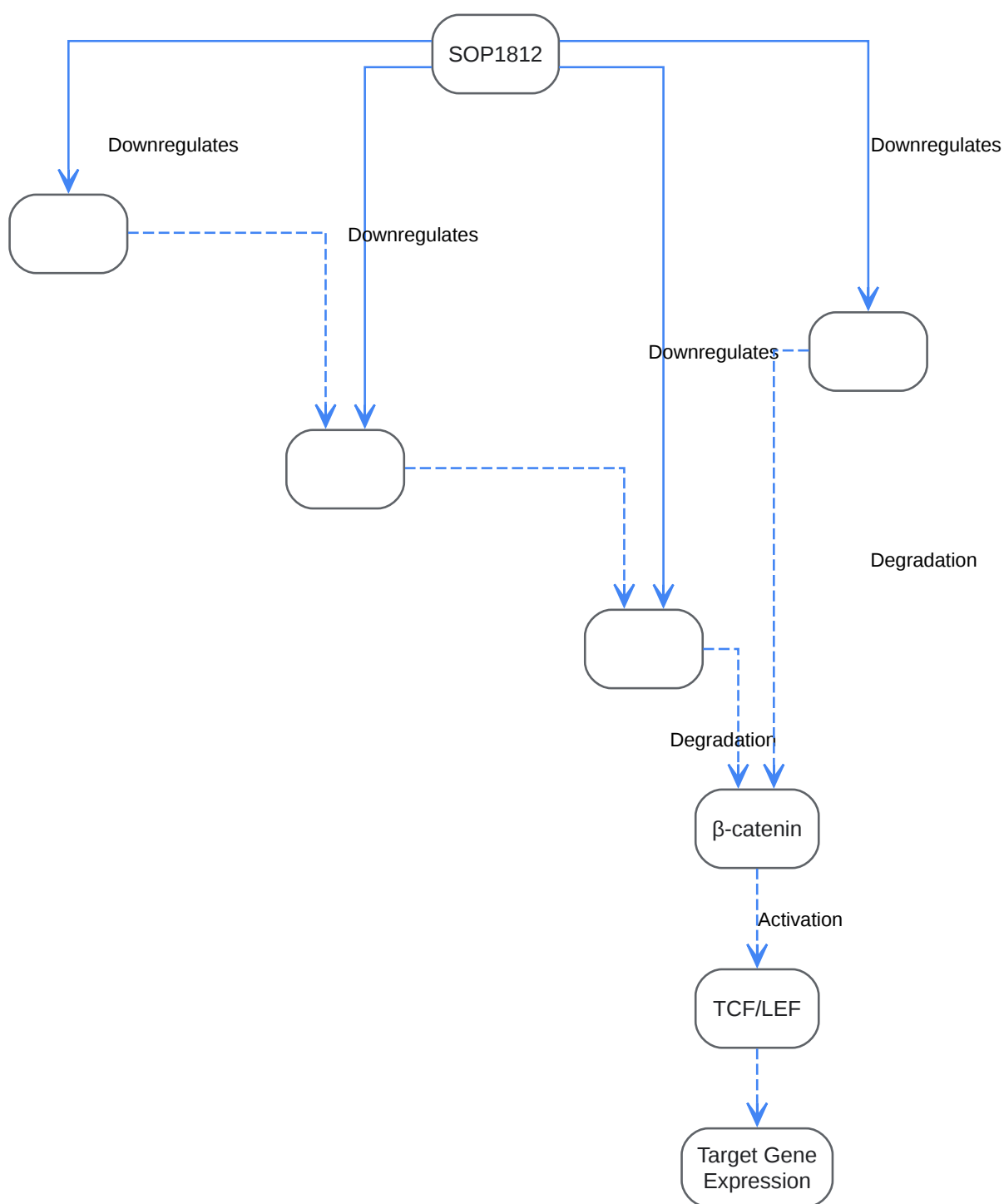
Table 2: G-Quadruplex Binding Affinity (K_D)

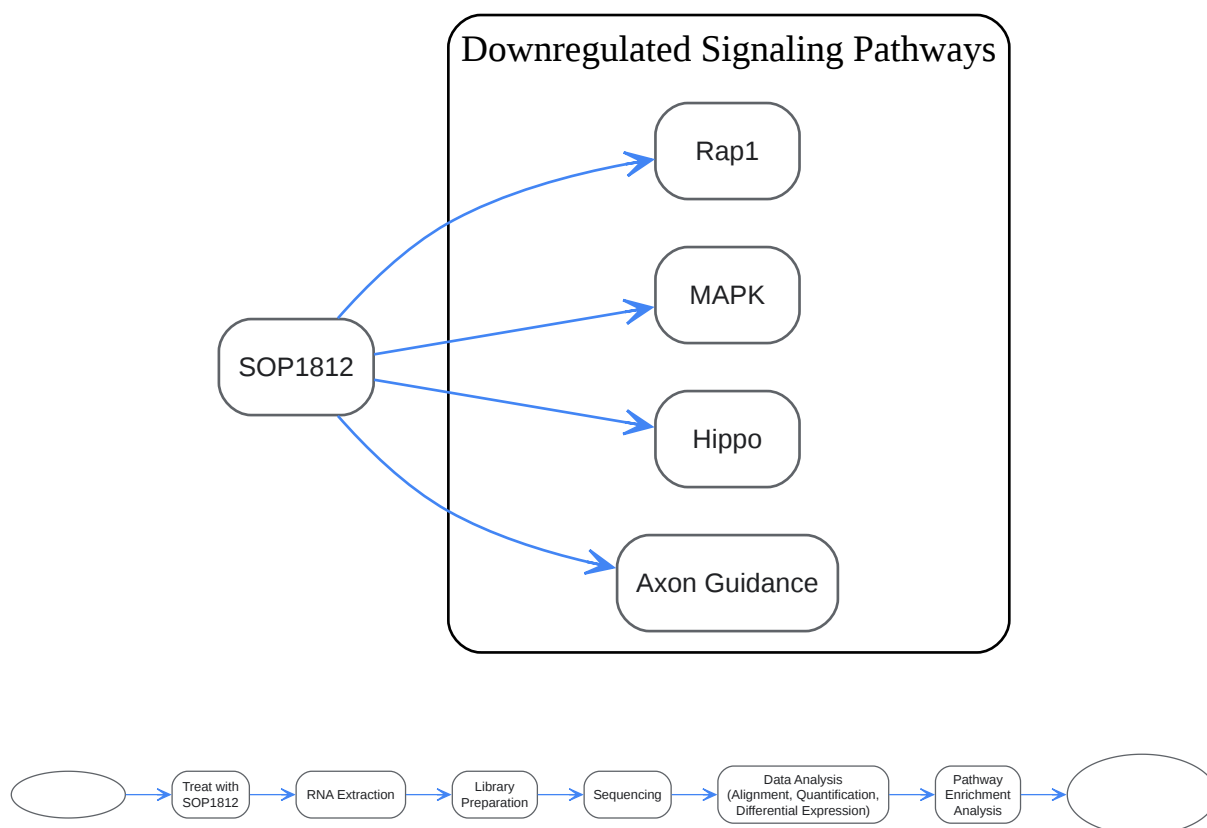
G-Quadruplex Target	K _D (nM)	Reference
hTERT	4.9	
HuTel21	28.4	

Mechanism of Action

SOP1812 exerts its anti-cancer effects by targeting G-quadruplexes, which are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are over-represented in the promoter regions of many oncogenes. By binding to and stabilizing these G4 structures, **SOP1812** is believed to inhibit the binding of transcription factors and hinder the progression of RNA polymerase, thereby downregulating the expression of these cancer-promoting genes.[\[2\]](#)







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References

- 1. Asymmetrically Substituted Quadruplex-Binding Naphthalene Diimide Showing Potent Activity in Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [In-Depth Technical Guide on the Biological Activity of SOP1812 (QN-302)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854887#sop1812-qn-302-biological-activity]

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